molecular formula C10H19NO2 B592029 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) CAS No. 126972-57-4

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)

Cat. No.: B592029
CAS No.: 126972-57-4
M. Wt: 185.267
InChI Key: DGUFDNAHYHDWIS-OPRDCNLKSA-N
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Description

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol This compound is characterized by its unique structure, which includes a cyclopentane ring fused with an isoxazole ring, and an ethanol group attached to the cyclopentane ring

Preparation Methods

The synthesis of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) involves several steps. One common synthetic route includes the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the isoxazole ring through a cycloaddition reaction. The ethanol group is then attached via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) undergoes various chemical reactions, including:

Scientific Research Applications

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) can be compared with other similar compounds, such as:

This compound’s unique combination of a cyclopentane ring, isoxazole ring, and ethanol group distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Properties

CAS No.

126972-57-4

Molecular Formula

C10H19NO2

Molecular Weight

185.267

IUPAC Name

(2R)-1-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazol-1-yl]butan-2-ol

InChI

InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9-,10-/m1/s1

InChI Key

DGUFDNAHYHDWIS-OPRDCNLKSA-N

SMILES

CCC(CN1C2CCCC2CO1)O

Synonyms

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)

Origin of Product

United States

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